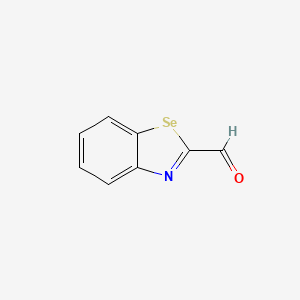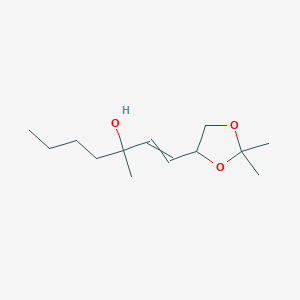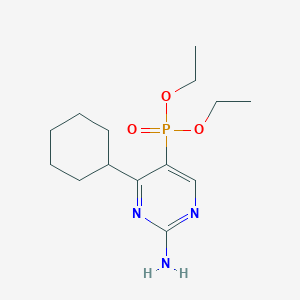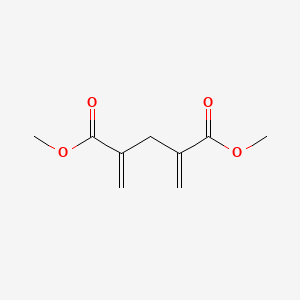![molecular formula C12H17N3O2 B14290590 N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide CAS No. 116229-34-6](/img/structure/B14290590.png)
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a carboxamide group and a propyl chain bearing an oxo group and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide typically involves the following steps:
Formation of the Propyl Chain: The propyl chain with the oxo and isopropylamino groups can be synthesized through a multi-step process involving the protection and deprotection of functional groups.
Coupling with Pyridine-3-carboxylic Acid: The synthesized propyl chain is then coupled with pyridine-3-carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the propyl chain, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives or modified propyl chains.
Scientific Research Applications
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The presence of the oxo and isopropylamino groups can influence its binding interactions and overall activity.
Comparison with Similar Compounds
Similar Compounds
N-{3-Oxo-3-[(methyl)amino]propyl}pyridine-3-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
N-{3-Oxo-3-[(ethyl)amino]propyl}pyridine-3-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide is unique due to the presence of the isopropylamino group, which can influence its steric and electronic properties. This can result in different reactivity and binding interactions compared to its methyl or ethyl analogs.
Properties
CAS No. |
116229-34-6 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[3-oxo-3-(propan-2-ylamino)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)15-11(16)5-7-14-12(17)10-4-3-6-13-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
QICNAVAMYMCWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)


![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)




![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)



